3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is an organic compound with the molecular formula C11H11N3S and a molecular weight of 217.29 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves the reaction of cyclopropylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted triazole compounds .
Scientific Research Applications
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . The triazole ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-thiol: Similar in structure but lacks the cyclopropyl and phenyl groups.
1,2,3-Triazole: A different triazole isomer with distinct chemical properties and applications.
1,3,5-Trisubstituted 1,2,4-Triazoles: Compounds with three substituents on the triazole ring, offering different reactivity and applications.
Uniqueness
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-1H-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPFIJRKXJFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.